![molecular formula C24H21F3N2O3 B12629692 3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoquinoline core, and a trifluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization to produce the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The dihydroisoquinoline core can be reduced to a tetrahydroisoquinoline.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the dihydroisoquinoline core can participate in hydrogen bonding and π-π stacking interactions .
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the dihydroisoquinoline core.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a similar methoxyphenyl group but differs in the overall structure.
Uniqueness
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine is unique due to its combination of a methoxyphenyl group, a dihydroisoquinoline core, and a trifluoroacetic acid moiety.
特性
分子式 |
C24H21F3N2O3 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H20N2O.C2HF3O2/c1-25-19-10-5-8-16(13-19)15-7-4-9-18(12-15)21-14-17-6-2-3-11-20(17)22(23)24-21;3-2(4,5)1(6)7/h2-13,21H,14H2,1H3,(H2,23,24);(H,6,7) |
InChIキー |
YRWAUSCCJAWRNU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C3CC4=CC=CC=C4C(=N3)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
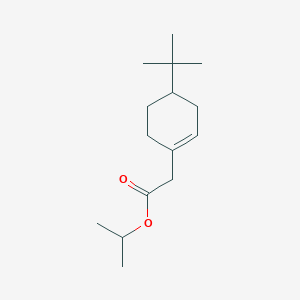
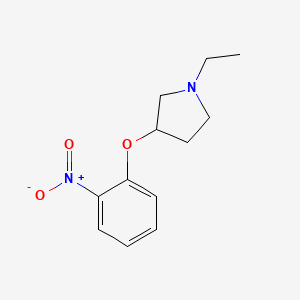
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
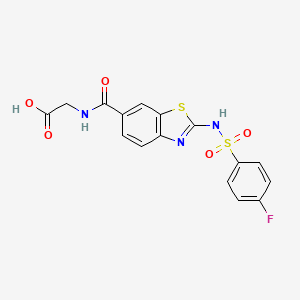
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
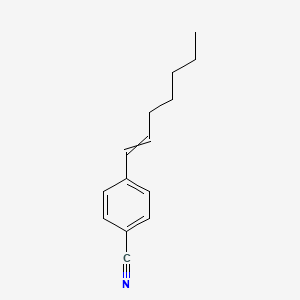
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
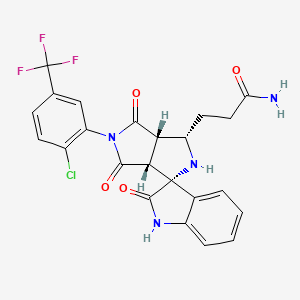
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

